Cas no 2411241-33-1 (N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-propyloxirane-2-carboxamide)

Technical Introduction: N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-propyloxirane-2-carboxamide is a specialized organic compound featuring a benzodioxane core linked to an oxirane-carboxamide moiety. Its structure combines the rigidity of the benzodioxane ring with the reactivity of the epoxide (oxirane) group, making it a versatile intermediate in synthetic chemistry. The compound's functional groups enable selective modifications, particularly in pharmaceutical or agrochemical applications, where its scaffold may contribute to bioactive molecule design. The propyl side chain enhances lipophilicity, potentially improving membrane permeability in drug candidates. Its well-defined stereochemistry and purity are critical for reproducible results in research and development. This compound is suited for exploratory studies in medicinal chemistry and material science.
N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-propyloxirane-2-carboxamide structure
2411241-33-1 structure
Product Name:N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-propyloxirane-2-carboxamide
CAS No:2411241-33-1
MF:C15H19NO4
MW:277.3156645298
CID:6321231
PubChem ID:165767544
Update Time:2025-06-07

N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-propyloxirane-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • Z3687609691
    • 2411241-33-1
    • EN300-7535434
    • N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-propyloxirane-2-carboxamide
    • Inchi: 1S/C15H19NO4/c1-2-7-16(15(17)14-10-19-14)8-11-9-18-12-5-3-4-6-13(12)20-11/h3-6,11,14H,2,7-10H2,1H3
    • InChI Key: YICULMKMVSGZGV-UHFFFAOYSA-N
    • SMILES: O1CC1C(N(CCC)CC1COC2C=CC=CC=2O1)=O

Computed Properties

  • Exact Mass: 277.13140809g/mol
  • Monoisotopic Mass: 277.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 349
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 51.3Ų

N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-propyloxirane-2-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7535434-1.0g
N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-propyloxirane-2-carboxamide
2411241-33-1 95.0%
1.0g
$0.0 2025-03-10

Additional information on N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-propyloxirane-2-carboxamide

N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-propyloxirane-2-carboxamide (CAS No. 2411241-33-1): A Comprehensive Overview

N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-propyloxirane-2-carboxamide (CAS No. 2411241-33-1) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, has been the subject of several recent studies aimed at elucidating its properties and applications.

The chemical structure of N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-propyloxirane-2-carboxamide consists of a benzodioxin moiety linked to an oxirane ring through a propylamine bridge. The benzodioxin scaffold is known for its ability to modulate various biological processes, including receptor binding and enzyme inhibition. The oxirane ring, on the other hand, provides a reactive site for further chemical modifications, making this compound a versatile platform for drug discovery.

Recent research has focused on the pharmacological properties of N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-propyloxirane-2-carboxamide. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic effects. In vitro assays have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human monocytes. Additionally, in vivo studies using rodent models have confirmed its efficacy in reducing inflammation and pain associated with various conditions.

The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-propyloxirane-2-carboxamide is believed to involve the modulation of nuclear factor-kappa B (NF-κB) signaling pathways. NF-κB is a key transcription factor involved in the regulation of inflammatory responses. By inhibiting NF-κB activation, this compound can effectively reduce the expression of pro-inflammatory genes and mitigate the inflammatory response.

Beyond its anti-inflammatory properties, N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-propyloxirane-2-carboxamide has also shown promise in neuroprotective applications. Preclinical studies have indicated that it can protect neurons from oxidative stress and apoptosis induced by various neurotoxic agents. This neuroprotective effect is attributed to its ability to enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby scavenging reactive oxygen species (ROS) and preventing cellular damage.

In the context of drug development, the structural flexibility of N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-propyloxirane-2-carboxamide offers numerous opportunities for optimization. Researchers are actively exploring different derivatives and analogs to enhance its potency, selectivity, and pharmacokinetic properties. For instance, modifications to the propylamine bridge or the substitution patterns on the benzodioxin ring can significantly impact the compound's biological activity and therapeutic potential.

The safety profile of N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-propyloxirane-2-carboxamide is another critical aspect being investigated. Preliminary toxicology studies have shown that it exhibits low toxicity at therapeutic concentrations. However, further long-term safety assessments are necessary to ensure its suitability for clinical use.

In conclusion, N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-propyloxirane-2-carboxamide (CAS No. 2411241-33-1) represents a promising lead compound in the development of novel therapeutics for inflammatory and neurodegenerative disorders. Its unique chemical structure and multifaceted biological activities make it an attractive target for further research and development in the pharmaceutical industry.

Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD